1-(4-Chlorophenoxy)-2-methylpropan-2-amine
Overview
Description
1-(4-Chlorophenoxy)-2-methylpropan-2-amine is an organic compound that features a chlorophenoxy group attached to a methylpropan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine typically involves the reaction of 4-chlorophenol with 2-methylpropan-2-amine under controlled conditions. One common method involves heating 4-chlorophenol with potassium hydroxide (KOH) to form the potassium salt of 4-chlorophenol, which is then reacted with 2-methylpropan-2-amine . The reaction is usually carried out in the presence of a copper catalyst at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from suitable solvents like acetone may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy oxides, while substitution reactions can produce various chlorophenoxy derivatives .
Scientific Research Applications
1-(4-Chlorophenoxy)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on the central nervous system (CNS) to exert muscle relaxant effects by blocking nerve impulses or pain sensations sent to the brain . The exact molecular targets and pathways involved are still under investigation, but it is known to act primarily within the CNS rather than directly on skeletal muscles .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
Chlorphenesin: A muscle relaxant used to treat painful muscular conditions.
Uniqueness
Unlike 4-chlorophenoxyacetic acid, which is primarily used as a pesticide, 1-(4-Chlorophenoxy)-2-methylpropan-2-amine has broader applications in medicine and research .
Properties
IUPAC Name |
1-(4-chlorophenoxy)-2-methylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWCAPKSXWHHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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